Cas no 134448-22-9 (3-(1H-pyrrol-3-yl)propanoic acid)
3-(1H-pyrrol-3-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(Pyrrol-3-yl)propionic acid
- 3-(1H-pyrrol-3-yl)propanoic acid
- 3-(PYRROL-3-YL)-PROPIONIC ACID
- 3-(Pyrrol-3-yl)-propanoic acid
- MFCD09800535
- 3-(1H-Pyrrol-3-yl)-propionic acid
- omega-(2-carboxyethyl)pyrrole
- RMC-9805; KRAS G12D inhibitor 18
- SB62323
- AKOS006329051
- 134448-22-9
- 3-(1h-Pyrrol-3-yl)propanoicacid
- CS-0170810
- J-510965
- AS-38249
- 3-(Pyrrol-3-yl)propionicacid
- DTXSID20622728
- SCHEMBL608745
-
- MDL: MFCD09800535
- Inchi: 1S/C7H9NO2/c9-7(10)2-1-6-3-4-8-5-6/h3-5,8H,1-2H2,(H,9,10)
- InChI Key: RJYXUUHRYSSIKQ-UHFFFAOYSA-N
- SMILES: OC(CCC1C=CNC=1)=O
Computed Properties
- Exact Mass: 139.06300
- Monoisotopic Mass: 139.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.1A^2
- XLogP3: 0.5
Experimental Properties
- Density: 1.245
- Boiling Point: 316.2°C at 760 mmHg
- Flash Point: 145.033°C
- Refractive Index: 1.566
- PSA: 53.09000
- LogP: 1.03190
3-(1H-pyrrol-3-yl)propanoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:2-8 °C
3-(1H-pyrrol-3-yl)propanoic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(1H-pyrrol-3-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109004459-5g |
3-(Pyrrol-3-yl)propionic acid |
134448-22-9 | 97% | 5g |
1,433.80 USD | 2021-06-01 | |
| Alichem | A109004459-10g |
3-(Pyrrol-3-yl)propionic acid |
134448-22-9 | 97% | 10g |
2,030.10 USD | 2021-06-01 | |
| Alichem | A109004459-25g |
3-(Pyrrol-3-yl)propionic acid |
134448-22-9 | 97% | 25g |
3,517.50 USD | 2021-06-01 | |
| Fluorochem | 050011-250mg |
3-(Pyrrol-3-yl)-propionic acid |
134448-22-9 | 97% | 250mg |
£116.00 | 2022-03-01 | |
| Fluorochem | 050011-1g |
3-(Pyrrol-3-yl)-propionic acid |
134448-22-9 | 97% | 1g |
£291.00 | 2022-03-01 | |
| Fluorochem | 050011-5g |
3-(Pyrrol-3-yl)-propionic acid |
134448-22-9 | 97% | 5g |
£1016.00 | 2022-03-01 | |
| AstaTech | 65418-0.25/G |
3-(PYRROL-3-YL)-PROPIONIC ACID |
134448-22-9 | 97% | 0.25g |
$278 | 2023-09-16 | |
| AstaTech | 65418-1/G |
3-(PYRROL-3-YL)-PROPIONIC ACID |
134448-22-9 | 97% | 1g |
$695 | 2023-09-16 | |
| AstaTech | 65418-5/G |
3-(PYRROL-3-YL)-PROPIONIC ACID |
134448-22-9 | 97% | 5/G |
$2085 | 2022-02-28 | |
| TRC | B525328-10mg |
3-(pyrrol-3-yl)-propionic acid |
134448-22-9 | 10mg |
$ 50.00 | 2022-06-07 |
3-(1H-pyrrol-3-yl)propanoic acid Suppliers
3-(1H-pyrrol-3-yl)propanoic acid Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 3-(1H-pyrrol-3-yl)propanoic acid
Comprehensive Guide to 3-(1H-pyrrol-3-yl)propanoic acid (CAS No. 134448-22-9): Properties, Applications, and Innovations
3-(1H-pyrrol-3-yl)propanoic acid (CAS No. 134448-22-9) is a versatile organic compound gaining attention in pharmaceutical and biochemical research. This pyrrole derivative features a carboxylic acid functional group, making it a valuable intermediate in synthetic chemistry. Its unique structure, combining a heterocyclic pyrrole ring with a propanoic acid side chain, enables diverse reactivity patterns sought after in drug discovery and material science.
Recent studies highlight its role as a building block for bioactive molecules, particularly in developing kinase inhibitors and antimicrobial agents. The compound's hydrogen-bonding capacity and moderate lipophilicity (LogP ~1.2) contribute to its molecular recognition properties. Researchers are exploring its potential in cancer therapeutics, with preliminary studies showing promise in modulating protein-protein interactions. The electron-rich pyrrole system also makes it interesting for organic electronics, where such structures contribute to charge transport properties.
Synthetic accessibility of 3-(1H-pyrrol-3-yl)propanoic acid has improved significantly, with modern protocols achieving yields exceeding 75% via Knorr pyrrole synthesis modifications. Analytical characterization typically involves HPLC purity assessment (>98%) and NMR spectral confirmation (characteristic pyrrolic proton at δ 6.5-6.7 ppm). Stability studies indicate optimal storage at -20°C under inert atmosphere, though the compound demonstrates reasonable shelf life at room temperature when protected from light.
In green chemistry applications, this biobased compound has emerged as a potential sustainable alternative to petroleum-derived intermediates. Its low toxicity profile (LD50 >2000 mg/kg in rodent studies) and biodegradability make it attractive for eco-friendly pharmaceutical synthesis. Recent patent literature reveals innovative uses in bioconjugation chemistry, particularly for creating stable linker systems in antibody-drug conjugates (ADCs).
The compound's structure-activity relationships continue to be explored through computational modeling and high-throughput screening. QSAR studies suggest that modifications to the propanoic acid moiety can significantly alter biological activity. This has led to derivatives showing improved blood-brain barrier permeability in neurological drug candidates. Current market research indicates growing demand for this specialty chemical, with annual growth projections of 8-12% in the pharmaceutical intermediates sector.
Analytical challenges associated with 3-(1H-pyrrol-3-yl)propanoic acid include its tendency for tautomeric interconversion in solution and sensitivity to oxidative degradation. Advanced techniques like LC-MS/MS and 2D NMR are often employed for comprehensive characterization. The compound's metal-chelating properties, attributed to the pyrrole nitrogen and carboxylate group, have sparked interest in catalysis research and coordination chemistry applications.
Regulatory status varies by region, but most jurisdictions classify it as a non-hazardous chemical for laboratory use. Proper handling still requires standard organic chemistry precautions due to potential dust formation and eye irritation risks. The scientific community continues to investigate novel derivatives, with particular focus on fluorinated analogs that demonstrate enhanced metabolic stability in preclinical studies.
Emerging applications in agrochemicals have been reported, where the compound serves as a precursor for plant growth regulators. Its structural similarity to natural pyrrole-containing alkaloids makes it valuable for natural product synthesis. Recent advances in continuous flow chemistry have enabled more efficient large-scale production, addressing previous limitations in batch processing.
From a commercial perspective, 3-(1H-pyrrol-3-yl)propanoic acid remains a niche product with specialized suppliers offering custom synthesis services. Pricing trends reflect increasing demand, with current market values ranging $150-300 per gram for research quantities. The compound's IP landscape shows active development, particularly in prodrug technologies and targeted drug delivery systems.
Future research directions likely include exploration of its supramolecular chemistry potential and development of enantioselective synthesis methods. The compound's versatility ensures its continued relevance across multiple scientific disciplines, from medicinal chemistry to functional materials development. As synthetic methodologies advance, broader adoption in industrial applications is anticipated.
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